N-(3,4-difluorophenyl)-N-[(2-fluorophenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide
Description
N-(3,4-difluorophenyl)-N-[(2-fluorophenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide is a triazolo-pyridine sulfonamide derivative characterized by a [1,2,4]triazolo[4,3-a]pyridine core linked to a sulfonamide group at position 5. The compound features dual fluorinated aromatic substituents: a 3,4-difluorophenyl group and a 2-fluorobenzyl group. This structural motif is designed to enhance binding affinity and metabolic stability, often observed in bioactive molecules targeting enzymes or receptors sensitive to halogenated aromatic interactions .
Properties
IUPAC Name |
N-(3,4-difluorophenyl)-N-[(2-fluorophenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13F3N4O2S/c20-16-4-2-1-3-13(16)10-26(14-5-7-17(21)18(22)9-14)29(27,28)15-6-8-19-24-23-12-25(19)11-15/h1-9,11-12H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNGQOVXCGXGZOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN(C2=CC(=C(C=C2)F)F)S(=O)(=O)C3=CN4C=NN=C4C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13F3N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-difluorophenyl)-N-[(2-fluorophenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide typically involves multiple steps:
Formation of the Triazolopyridine Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Sulfonamide Group: This step usually involves sulfonylation reactions using sulfonyl chlorides.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions could potentially target the sulfonamide group, converting it to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are common.
Substitution: Conditions may vary depending on the specific substitution reaction, but common reagents include halogens, nitrating agents, and sulfonating agents.
Major Products
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, N-(3,4-difluorophenyl)-N-[(2-fluorophenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential interactions with various biological targets. The presence of fluorine atoms can enhance its binding affinity and selectivity towards specific enzymes or receptors.
Medicine
Medicinally, triazolopyridine derivatives have been investigated for their potential as therapeutic agents. They may exhibit activities such as anti-inflammatory, antimicrobial, or anticancer properties. The specific compound could be explored for similar applications.
Industry
In the industrial sector, compounds like this compound may be used in the development of new materials or as additives in various formulations.
Mechanism of Action
The mechanism of action of N-(3,4-difluorophenyl)-N-[(2-fluorophenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, modulating their activity. The fluorine atoms can enhance the compound’s binding affinity by forming strong interactions with the target site.
Comparison with Similar Compounds
Compound 6a (N-(3,5-difluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide) :
- Core Structure : Shares the [1,2,4]triazolo[4,3-a]pyridine backbone but differs in sulfonamide position (C8 vs. C6) and substituents (3,5-difluorophenyl vs. 3,4-difluorophenyl).
- Physical Properties : Melting point 184–186°C; 1H-NMR signals at δ 6.70–6.88 (Ar-H), 8.79 (H-5), 9.40 (H-3) .
- The 3,5-difluoro substitution may influence parasite membrane permeability compared to the 3,4-difluoro variant .
Fluorophenyl-Modified Derivatives
N-(3-fluorophenyl)-N-[(2-fluorophenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide :
- Key Difference : Substitution at the phenyl group (3-fluoro vs. 3,4-difluoro).
- Relevance : The reduced fluorine count may lower lipophilicity and alter pharmacokinetics, though experimental data are unavailable .
Triazolo-Pyrimidine Sulfonamides in Agriculture
Flumetsulam (N-(2,6-difluorophenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide) :
- Core Structure : Triazolo-pyrimidine instead of triazolo-pyridine.
- Application : Herbicide targeting acetolactate synthase (ALS) in weeds. The 2,6-difluorophenyl group enhances soil persistence and target specificity .
Comparative Data Table
Research Findings and Mechanistic Insights
- The 3,4-difluoro configuration may induce steric or electronic effects distinct from 3,5-difluoro analogs .
- Sulfonamide Positioning : Position 6 sulfonamides (target compound) vs. position 8 (Compound 6a) could alter molecular dipole moments and solubility, impacting bioavailability .
- agriculture) .
Biological Activity
N-(3,4-difluorophenyl)-N-[(2-fluorophenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various assays, and potential therapeutic applications.
Chemical Structure and Properties
The compound belongs to the triazolo[4,3-a]pyridine class and features a sulfonamide group which is known for enhancing biological activity. The structural formula can be represented as follows:
Triazolo[4,3-a]pyridines have been reported to exhibit a variety of biological activities including:
- Antimicrobial Activity : The sulfonamide moiety is crucial for the antimicrobial properties observed in several studies.
- Inhibition of Enzymatic Activity : Compounds in this class have shown inhibitory effects on specific enzymes related to disease pathways, particularly in cancer and inflammatory diseases.
Antimicrobial Activity
A study evaluated a series of triazolo[4,3-a]pyridine derivatives against Plasmodium falciparum, the causative agent of malaria. The results indicated that certain derivatives exhibited promising antimalarial activity with IC50 values as low as 2.24 μM .
| Compound | IC50 (μM) | Target |
|---|---|---|
| Compound A | 2.24 | Plasmodium falciparum |
| Compound B | 4.98 | Plasmodium falciparum |
Cytokine Modulation
In vitro studies demonstrated that this compound effectively inhibited IL-17A production in human whole blood assays. The compound exhibited a dose-dependent inhibition with an IC50 value of approximately 130 nM .
Case Study 1: Antimalarial Efficacy
In a recent study published in Nature Communications, researchers synthesized a library of triazolo[4,3-a]pyridine compounds and evaluated their antimalarial activity. Among these compounds, the one containing the sulfonamide group showed significant inhibition of Plasmodium falciparum growth in vitro .
Case Study 2: Inflammatory Disease Models
Another investigation assessed the effects of the compound in an IL-18/23-induced cytokine expression model in mice. The administration of this compound resulted in reduced levels of pro-inflammatory cytokines such as IL-17A and IFN-gamma .
Pharmacokinetics and Toxicology
Pharmacokinetic studies indicate that the compound has favorable absorption and distribution characteristics. However, further studies are needed to fully understand its metabolism and potential toxicological effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
